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molecular formula C14H20O3Si B8535873 Trimethyl((3,4,5-trimethoxyphenyl)ethynyl)silane

Trimethyl((3,4,5-trimethoxyphenyl)ethynyl)silane

Cat. No. B8535873
M. Wt: 264.39 g/mol
InChI Key: AEKBJNCVTPXZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912173B2

Procedure details

1 g 5-bromo-1,2,3-trimethoxybenzene, 1.14 mL of trimethylsilylacetylene, 1.4 mL of diisopropylethylamine (DIPEA) and 290 mg of triphenylphosphinpalladium(II) chloride and 39 mg Cu(I)iodide were placed in a dried flask under argon. The mixture was stirred for 1 h at 80° C., after cooling diluted with dichloromethane (DCM) and filtered through a plug of silica. The filtrate was extracted with aqueous ammonia, saturated brine and concentrated. The residue was purified via flash chromatography (SiO2: cyclohexane→cyclohexane/ethylacetate 9:1) to give trimethyl((3,4,5-trimethoxyphenyl)ethynyl)silane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)iodide
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([O:10][CH3:11])=[C:6]([O:8][CH3:9])[CH:7]=1.[CH3:14][Si:15]([C:18]#[CH:19])([CH3:17])[CH3:16].C(N(C(C)C)CC)(C)C.[Cl-]>ClCCl>[CH3:14][Si:15]([CH3:17])([CH3:16])[C:18]#[C:19][C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([O:10][CH3:11])=[C:6]([O:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)OC)OC)OC
Name
Quantity
1.14 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
290 mg
Type
reactant
Smiles
[Cl-]
Name
Cu(I)iodide
Quantity
39 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with aqueous ammonia, saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (SiO2: cyclohexane→cyclohexane/ethylacetate 9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C#CC1=CC(=C(C(=C1)OC)OC)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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